4-Nitrophenyl-beta-D-galactopyranoside

Description

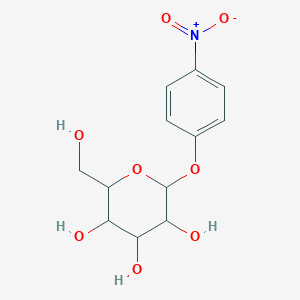

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-YBXAARCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185401 |

Source

|

| Record name | 4-Nitrophenylgalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-24-1 |

Source

|

| Record name | p-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylgalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrophenyl-beta-D-galactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenylgalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl-beta-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-Nitrophenyl-beta-D-galactopyranoside

An In-depth Technical Guide to 4-Nitrophenyl-β-D-galactopyranoside (PNPG) for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-β-D-galactopyranoside (PNPG), also referred to as p-nitrophenyl-β-D-galactopyranoside (pNPG) or o-nitrophenyl-β-D-galactopyranoside (ONPG) when referring to the ortho isomer, is a widely utilized chromogenic substrate in molecular biology and biochemistry.[1][2] Its primary application is in the sensitive detection and quantification of β-galactosidase activity.[1] This enzyme, encoded by the lacZ gene in E. coli, is a common reporter gene in various molecular biology applications, including studies of gene expression, transfection efficiency, and protein-protein interactions.[3] The enzymatic hydrolysis of the colorless PNPG substrate by β-galactosidase yields galactose and a yellow-colored product, p-nitrophenol (or o-nitrophenol), which can be readily quantified using a spectrophotometer.[2][4] This guide provides a comprehensive overview of the technical aspects of PNPG, including its chemical and physical properties, detailed experimental protocols for its use in β-galactosidase assays, and relevant quantitative data.

Chemical and Physical Properties

4-Nitrophenyl-β-D-galactopyranoside is a stable, crystalline solid that is soluble in water and various organic solvents.[5][6] Its key properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₅NO₈ | [7] |

| Molecular Weight | 301.25 g/mol | [7] |

| CAS Number | 3150-24-1 | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in water, DMSO, and methanol.[5][8] | [5][8] |

| Storage Temperature | -20°C | [6] |

| Melting Point | 178-182 °C | |

| λmax | The product of enzymatic cleavage, p-nitrophenol, has a maximum absorbance at 405-420 nm.[4] | [4] |

Principle of β-Galactosidase Assay using PNPG

The assay is based on a straightforward enzymatic reaction. β-galactosidase catalyzes the hydrolysis of the glycosidic bond in 4-Nitrophenyl-β-D-galactopyranoside. This reaction releases D-galactose and 4-nitrophenol (B140041) (p-nitrophenol). While PNPG is colorless, p-nitrophenol, under alkaline conditions, forms the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, measured by its absorbance at a wavelength of 405-420 nm, is directly proportional to the amount of p-nitrophenol produced and, consequently, to the activity of the β-galactosidase enzyme.[2][3]

References

- 1. agilent.com [agilent.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjlss.edu.pk [pjlss.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Chromogenic Substrate PNPG: A Technical Guide for β-Galactosidase Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-Nitrophenyl-β-D-galactopyranoside (PNPG) as a chromogenic substrate for the quantification of β-galactosidase activity. This document details the underlying biochemical principles, experimental protocols, and relevant kinetic data to facilitate the accurate and reproducible use of PNPG in research and drug development settings.

Introduction to PNPG and the β-Galactosidase Reaction

p-Nitrophenyl-β-D-galactopyranoside (PNPG) is a synthetic glycoside that serves as a chromogenic substrate for β-galactosidase enzymes (EC 3.2.1.23). The core principle of the PNPG-based assay lies in the enzymatic cleavage of the β-glycosidic bond in the colorless PNPG molecule. This hydrolysis reaction yields two products: D-galactose and p-nitrophenol.[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance at or near 420 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn corresponds to the activity of the β-galactosidase enzyme.

A closely related and more commonly documented substrate is o-Nitrophenyl-β-D-galactopyranoside (ONPG). Both substrates function on the same principle, differing only in the position of the nitro group on the phenyl ring, which results in slight differences in their kinetic parameters and the maximal absorbance wavelength of the resulting nitrophenol.

Physicochemical Properties of PNPG

A clear understanding of the physical and chemical characteristics of PNPG is essential for its proper handling, storage, and use in enzymatic assays.

| Property | Value |

| Chemical Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in water, warm ethanol, and methanol. Stock solutions are often prepared in organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to overcome limited aqueous solubility. |

| Storage | Solid PNPG should be stored at -20°C, protected from light. Stock solutions can be stored at -20°C for several months; it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. |

Quantitative Data: Kinetic Parameters of β-Galactosidase

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are critical parameters for characterizing enzyme-substrate interactions. While extensive data is available for the substrate ONPG, specific kinetic data for PNPG is less commonly reported. The following tables summarize available kinetic data for β-galactosidase from various sources with both PNPG and ONPG for comparative purposes.

Table 1: Kinetic Parameters for β-Galactosidase with PNPG

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg or mmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Rhizomucor sp. | 0.66 | 22.4 (mmol/min/mg) | 4.5 | 60 |

Table 2: Kinetic Parameters for β-Galactosidase with ONPG (for comparison)

| Enzyme Source | Km (mM) | Vmax (units as reported) | Optimal pH | Optimal Temperature (°C) |

| Aspergillus oryzae | 0.800 | 0.0864 (A/min) | 7.5 | Not Specified |

| Thermotoga maritima | 0.33 | 79.6 (μmol oNP/min/mg) | 6.5 | 80-85 |

| Lactobacillus plantarum | 6.644 | 147.5 (μmol/min/mg) | 6.5 | 50 |

| Lactiplantibacillus plantarum | 27.3757 | 0.2592 (U/min) | 7.0 | 37 |

Experimental Protocols

This section provides a detailed methodology for performing a standard β-galactosidase assay using PNPG as a substrate. The protocol is a synthesis of common practices and can be adapted based on the specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.3, containing 1 mM MgCl₂ and 50 mM β-mercaptoethanol. The optimal pH may vary depending on the enzyme source (see Table 1 & 2).

-

PNPG Stock Solution: Prepare a 10 mM stock solution of PNPG in a suitable solvent such as water, DMF, or DMSO. Due to the limited aqueous solubility of PNPG, gentle warming or the use of co-solvents may be necessary. Ensure the final concentration of any organic solvent in the assay is low (typically <1%) to avoid enzyme inhibition.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). This solution raises the pH, which stops the enzymatic reaction and maximizes the color development of the p-nitrophenolate ion.

-

Enzyme Solution: Prepare a dilution of the β-galactosidase enzyme in the assay buffer. The optimal concentration will depend on the activity of the enzyme preparation and should be determined empirically to ensure the reaction rate is linear over the desired time course.

Standard Assay Procedure (96-well plate format)

-

Prepare Reaction Plate: To each well of a 96-well microplate, add the components in the following order:

-

X μL of Assay Buffer

-

Y μL of Enzyme Solution (or cell lysate)

-

Make up the volume to 180 μL with Assay Buffer.

-

Include appropriate controls:

-

Blank (No Enzyme): 180 μL of Assay Buffer.

-

Substrate Blank: 180 μL of Assay Buffer (to which PNPG will be added).

-

-

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate Reaction: Add 20 μL of the 10 mM PNPG stock solution to each well (for a final concentration of 1 mM). Mix gently by pipetting or using a plate shaker.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to allow for measurable color development but short enough to remain within the linear range of the reaction.

-

Stop Reaction: Add 50 μL of 1 M Na₂CO₃ to each well to stop the reaction.

-

Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate reader.

Calculation of Enzyme Activity

The activity of β-galactosidase can be calculated using the Beer-Lambert law:

Activity (μmol/min/mL) = (ΔA₄₂₀ × Total Volume) / (ε × Pathlength × Incubation Time × Enzyme Volume)

Where:

-

ΔA₄₂₀: The change in absorbance at 420 nm (Absorbance of sample - Absorbance of blank).

-

Total Volume: The final volume of the reaction mixture in the well (in mL).

-

ε (Molar Extinction Coefficient of p-nitrophenol): The value is pH-dependent. A commonly used value for p-nitrophenol at alkaline pH is 18,300 M⁻¹cm⁻¹.

-

Pathlength: The light pathlength through the well (in cm). This is typically provided by the microplate reader manufacturer or can be determined empirically.

-

Incubation Time: The duration of the enzymatic reaction (in minutes).

-

Enzyme Volume: The volume of the enzyme solution added to the well (in mL).

Mandatory Visualizations

Enzymatic Reaction of β-Galactosidase with PNPG

Caption: Enzymatic cleavage of PNPG by β-galactosidase and subsequent color development.

Experimental Workflow for PNPG Assay

Caption: Step-by-step workflow for a typical PNPG-based β-galactosidase assay.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Nitrophenyl-β-D-galactopyranoside (PNPG)

This guide provides a comprehensive overview of the chemical properties and applications of 4-Nitrophenyl-β-D-galactopyranoside (PNPG), a widely used chromogenic substrate for the detection of β-galactosidase activity.

Core Chemical Structure and Properties

4-Nitrophenyl-β-D-galactopyranoside is a glycoside composed of a galactose sugar molecule linked to a 4-nitrophenol (B140041) group through a β-glycosidic bond. This bond is specifically cleaved by the enzyme β-galactosidase.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol[1][2][3] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[1] |

| InChI Key | IFBHRQDFSNCLOZ-YBXAARCKSA-N[1][4][5] |

| CAS Number | 3150-24-1[3][4][5][6] |

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₈[2][3][4][5][6] |

| Molecular Weight | 301.25 g/mol [1][3][4][5] |

| Appearance | White to light yellow crystalline powder[7] |

| Melting Point | 180 °C[8] |

| Solubility | Water: 10 mg/mL[4][5], DMF: 11 mg/mL, DMSO: 10 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): 0.09 mg/mL[9] |

| Storage Temperature | -20°C[4][5] |

Enzymatic Hydrolysis of 4-Nitrophenyl-β-D-galactopyranoside

The primary application of PNPG is as a substrate for β-galactosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing galactose and 4-nitrophenol. The product, 4-nitrophenol, is a yellow chromophore that can be quantified spectrophotometrically at approximately 420 nm, providing a direct measure of enzyme activity.[9][10]

Caption: Enzymatic cleavage of PNPG by β-galactosidase.

Experimental Protocols

Preparation of Reagents

1. Z-Buffer (1 L):

-

16.1 g Na₂HPO₄·7H₂O

-

5.5 g NaH₂PO₄·H₂O

-

0.75 g KCl

-

0.246 g MgSO₄·7H₂O

-

Adjust pH to 7.0. The buffer can be stored in the refrigerator.

2. 4-Nitrophenyl-β-D-galactopyranoside (PNPG) Solution (4 mg/mL):

-

Dissolve 4 mg of PNPG in 1 mL of 100 mM potassium phosphate (B84403) buffer (pH 7.0). This solution should be prepared fresh daily.

3. Stop Solution (1 M Na₂CO₃):

-

Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.

β-Galactosidase Assay Protocol (Miller Assay)

This protocol is a standard method for determining β-galactosidase activity in bacterial lysates.

1. Cell Culture and Lysis:

-

Grow bacterial cultures to the desired optical density (e.g., mid-log phase).

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in Z-buffer.

-

Permeabilize the cells by adding a few drops of chloroform (B151607) and 0.1% SDS, followed by vortexing.

2. Enzyme Reaction:

-

Equilibrate the cell lysate to the assay temperature (typically 28°C or 37°C).

-

Start the reaction by adding a defined volume of the 4 mg/mL PNPG solution.

-

Incubate the reaction mixture until a visible yellow color develops.

3. Stopping the Reaction and Measurement:

-

Stop the reaction by adding 1 M Na₂CO₃.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to correct for light scattering by cell debris.

4. Calculation of β-Galactosidase Activity (Miller Units):

The activity is typically expressed in Miller Units, calculated using the following formula:

Miller Units = 1000 * [A₄₂₀ - (1.75 * A₅₅₀)] / (t * v * A₆₀₀)

Where:

-

A₄₂₀ is the absorbance at 420 nm.

-

A₅₅₀ is the absorbance at 550 nm.

-

t is the reaction time in minutes.

-

v is the volume of the culture used in the assay in mL.

-

A₆₀₀ is the optical density of the culture at 600 nm before the assay.

Caption: Workflow for a typical β-galactosidase assay.

Quantitative Data Summary

Molar Extinction Coefficient of 4-Nitrophenol:

The molar extinction coefficient (ε) of 4-nitrophenol is pH-dependent. For accurate quantification, it is crucial to use the appropriate value for the final pH of the assay after the addition of the stop solution.

| Condition | Molar Extinction Coefficient (ε) |

| 0.1 M NaOH | 18,100 M⁻¹cm⁻¹ at 400 nm |

| pH 8.0 | 15,245 M⁻¹cm⁻¹ at 400 nm |

| pH 11 (approximate after Na₂CO₃ addition) | Varies, typically around 18,000 M⁻¹cm⁻¹ at 405 nm[11] |

Note: It is recommended to determine the molar extinction coefficient under the specific experimental conditions used in your laboratory for the most accurate results.

This technical guide provides essential information for the effective use of 4-Nitrophenyl-β-D-galactopyranoside in research and development. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably quantify β-galactosidase activity in a variety of applications.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl-beta-D-glucopyranoside, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. rpdata.caltech.edu [rpdata.caltech.edu]

- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 7. 4-Nitrophenyl β-D-galactopyranoside (4-硝基苯基β-D-吡喃葡糖苷) - 仅供科研 | 单糖衍生物 | MCE [medchemexpress.cn]

- 8. med.upenn.edu [med.upenn.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. You are being redirected... [bio-world.com]

- 11. neb.com [neb.com]

4-Nitrophenyl-beta-D-galactopyranoside solubility in water and buffers

An In-depth Technical Guide on the Solubility of 4-Nitrophenyl-β-D-galactopyranoside (PNPG) in Water and Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrophenyl-β-D-galactopyranoside (PNPG), a widely used chromogenic substrate for the detection of β-galactosidase activity. Understanding the solubility characteristics of PNPG is critical for the design and execution of robust and reproducible enzymatic assays. This document outlines the known solubility of PNPG in water and various solvents, discusses the key factors that influence its solubility, and provides detailed experimental protocols for preparing PNPG solutions and determining its solubility in specific buffer systems.

Quantitative Solubility Data

The solubility of PNPG is influenced by the solvent, temperature, and ionic strength of the solution. The following tables summarize the available quantitative data for the solubility of PNPG in various solvents.

Table 1: Solubility of 4-Nitrophenyl-β-D-galactopyranoside in Common Solvents

| Solvent | Solubility | Observations |

| Water | 10 mg/mL[1][2] | Clear, colorless to very faintly green solution.[1] |

| Water | 50 mg/mL[1] | Clear to very slightly hazy solution.[1][3] |

| Water | 1% (w/v) | Soluble at this concentration.[4] |

| Methanol | 100 mg/mL[1] | Clear to very slightly hazy solution.[1] |

| Methanol | 20 mg/mL[5] | May be slightly hazy.[5] |

| Dimethylformamide (DMF) | 25 mg/mL[1] | Clear, colorless to faintly yellow solution.[1] |

| Dimethylformamide (DMF) | 11 mg/mL[6][7] | - |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[5][6][7] | - |

| Dimethyl Sulfoxide (DMSO) | 242.5 mg/mL[8] | Sonication is recommended to aid dissolution.[8] |

| Ethanol (B145695) | Slightly soluble[5][6][7] | Warm ethanol can improve solubility.[3] |

Table 2: Solubility of 4-Nitrophenyl-β-D-galactopyranoside in Aqueous Buffers

| Buffer System | pH | Solubility |

| Phosphate-Buffered Saline (PBS) | 7.2 | 0.09 mg/mL[6][7] |

| Phosphate-Buffered Saline (PBS) | 7.2 | 0.3 mg/mL[5] |

Factors Influencing PNPG Solubility

Several factors can significantly impact the solubility of PNPG in aqueous solutions. Careful consideration of these factors is essential for preparing PNPG solutions for enzymatic assays.

-

Co-solvents: Due to its limited aqueous solubility, it is common practice to prepare a concentrated stock solution of PNPG in an organic solvent such as Dimethyl Sulfoxide (DMSO) or methanol, where it is more soluble.[3][5][9] This stock solution is then diluted to the final working concentration in the assay buffer. It is crucial to keep the final concentration of the organic solvent in the assay low (typically less than 1%) to avoid potential inhibition of enzyme activity.[5]

-

Temperature: Gently warming the solution can facilitate the dissolution of PNPG.[9] The solubility of many compounds, including PNPG, tends to decrease at lower temperatures. Therefore, it is advisable to warm the buffer to the intended assay temperature before adding the PNPG stock solution.[5] However, prolonged exposure to excessive heat should be avoided as it may lead to the hydrolysis of the substrate.[9]

-

Buffer Ionic Strength: The solubility of PNPG can be affected by the salt concentration in the buffer. High ionic strength can decrease the solubility of PNPG.[9][10] To enhance solubility, it is recommended to use a lower buffer concentration, for instance, reducing a phosphate (B84403) buffer concentration from 100 mM to a range of 20-50 mM.[9][10]

-

pH: While the direct effect of pH on the solubility of PNPG is not extensively documented, pH is a critical parameter for the stability of the compound and the detection of the enzymatic reaction product, p-nitrophenol.[5][9] Non-enzymatic hydrolysis of PNPG can be observed at high pH values.[9] For typical enzymatic assays, a pH range of 5 to 8 is generally considered stable for the duration of the experiment.[9]

-

Purity of PNPG: The presence of insoluble impurities in the PNPG powder can result in a hazy or cloudy appearance of the solution.[5] For optimal and reproducible results, it is recommended to use high-purity grade PNPG (≥99%).[9]

Experimental Protocols

This section provides detailed methodologies for the preparation of PNPG solutions and a general protocol for determining the equilibrium solubility of PNPG in a buffer of interest.

Protocol for Preparation of PNPG Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution of PNPG in an organic solvent and its subsequent dilution to a working concentration in an aqueous buffer.

Materials:

-

4-Nitrophenyl-β-D-galactopyranoside (PNPG) powder

-

Dimethyl Sulfoxide (DMSO) or Methanol, anhydrous

-

Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure for Stock Solution Preparation (e.g., 20 mM PNPG in DMSO):

-

Calculate the mass of PNPG required. The molecular weight of PNPG is 301.25 g/mol . For 1 mL of a 20 mM stock solution, 6.025 mg of PNPG is needed.

-

Weigh the calculated amount of PNPG powder and transfer it to a microcentrifuge tube.

-

Add the desired volume of DMSO (e.g., 1 mL) to the tube.

-

Vortex the mixture thoroughly until the PNPG powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

-

Store the stock solution in aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Procedure for Working Solution Preparation (e.g., 1 mM PNPG):

-

On the day of the experiment, thaw an aliquot of the PNPG stock solution.

-

Dilute the stock solution to the final desired concentration in the assay buffer. For example, to prepare a 1 mM working solution from a 20 mM stock, dilute the stock solution 1:20 in the assay buffer (e.g., 50 µL of 20 mM PNPG stock solution into 950 µL of assay buffer).

-

Prepare the working solution fresh before each experiment to prevent precipitation over time.[9]

Protocol for Determining the Equilibrium Solubility of PNPG

This protocol outlines a general method to determine the equilibrium solubility of PNPG in a specific aqueous buffer.

Materials:

-

4-Nitrophenyl-β-D-galactopyranoside (PNPG) powder

-

Buffer of interest (e.g., Tris, Citrate, or Phosphate buffer at a specific pH)

-

Incubator shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Vials or tubes

Procedure:

-

Add an excess amount of solid PNPG to a vial containing a known volume of the buffer solution. The excess solid should be clearly visible.

-

Tightly cap the vial and place it in an incubator shaker set at a controlled temperature (e.g., 25°C or 37°C).

-

Incubate the mixture for an extended period (e.g., 24 to 72 hours) with continuous agitation to ensure the system reaches equilibrium.

-

After incubation, separate the undissolved solid from the solution. This can be achieved by:

-

Centrifugation: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes. Carefully collect the supernatant without disturbing the pellet.

-

Filtration: Filter the suspension through a 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any potential adsorption effects.

-

-

Quantify the concentration of the dissolved PNPG in the clear supernatant or filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known PNPG concentrations should be prepared in the same buffer for accurate quantification.

-

The determined concentration represents the equilibrium solubility of PNPG in that specific buffer at the tested temperature.

Mandatory Visualizations

Enzymatic Assay Workflow

The primary application of PNPG is in enzymatic assays to quantify the activity of β-galactosidase. The workflow involves the enzymatic hydrolysis of PNPG, which releases a colored product that can be measured.

Caption: General experimental workflow for a β-galactosidase assay using PNPG.

Factors Influencing PNPG Solubility

The solubility of PNPG is a critical parameter that is influenced by several experimental conditions.

Caption: Key factors and strategies related to PNPG solubility in aqueous solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP3201618A1 - Method for predicting the solubility of a buffer - Google Patents [patents.google.com]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

PNPG vs ONPG what is the difference for researchers

PNPG vs. ONPG: A Technical Guide for Researchers

In biochemical and molecular biology research, chromogenic substrates are indispensable tools for detecting and quantifying enzyme activity. Among the most common are p-Nitrophenyl-β-D-glucopyranoside (PNPG) and o-Nitrophenyl-β-D-galactopyranoside (ONPG). While structurally similar, their applications are distinct due to the specific enzymes they interact with. This guide provides an in-depth comparison of PNPG and ONPG, outlining their core differences, chemical properties, and detailed experimental protocols for their use.

Core Differences: Specificity is Key

The fundamental difference between PNPG and ONPG lies in their enzyme specificity. This dictates their respective applications in research.

-

PNPG (p-Nitrophenyl-β-D-glucopyranoside) is a chromogenic substrate for β-glucosidase (EC 3.2.1.21).[1][2][3] This enzyme hydrolyzes β-glycosidic bonds to release glucose.[1] Consequently, PNPG is primarily used to assay β-glucosidase activity, which is crucial in studies of cellulose (B213188) degradation, biofuel production, and plant defense mechanisms.[1]

-

ONPG (o-Nitrophenyl-β-D-galactopyranoside) is a chromogenic substrate for β-galactosidase (EC 3.2.1.23).[4][5][6] This enzyme is famous for its role in the lac operon in E. coli and is responsible for hydrolyzing lactose (B1674315) into glucose and galactose.[7][8] ONPG's primary application is in reporter gene assays where the lacZ gene, encoding β-galactosidase, is used to measure gene expression and transfection efficiency.[5][9] It is also widely used in microbiology to differentiate bacteria based on their ability to ferment lactose.[7][8][10]

Chemical and Physical Properties

The enzymatic cleavage of both substrates yields a nitrophenol product which, under alkaline conditions, develops a distinct yellow color that can be quantified spectrophotometrically.[1][11] The position of the nitro group (para- vs. ortho-) influences the spectral properties of the resulting product.

| Property | PNPG (p-Nitrophenyl-β-D-glucopyranoside) | ONPG (o-Nitrophenyl-β-D-galactopyranoside) |

| Full Chemical Name | 4-Nitrophenyl β-D-glucopyranoside | 2-Nitrophenyl β-D-galactopyranoside |

| Target Enzyme | β-Glucosidase | β-Galactosidase |

| Molecular Formula | C₁₂H₁₅NO₈[3][12] | C₁₂H₁₅NO₈[11] |

| Molecular Weight | 301.25 g/mol [2][3] | 301.25 g/mol [11] |

| Reaction Products | D-glucose and p-nitrophenol (pNP)[1] | D-galactose and o-nitrophenol (oNP)[11] |

| Product λmax | ~405 nm[1][2][12] | ~420 nm[4][5][11] |

| Appearance | White to pale yellow crystalline solid[3] | Colorless compound[11] |

| Common Assay pH | pH 5.0 (Sodium Acetate Buffer)[1] or pH 7.0-7.5 (Phosphate Buffer)[2] | pH 7.5-8.0 (Sodium Phosphate Buffer)[13][14] |

Enzymatic Reaction Mechanisms

The chromogenic assays for both PNPG and ONPG are based on the enzymatic hydrolysis of a glycosidic bond, which releases a nitrophenol molecule. The addition of a high-pH stop solution (e.g., sodium carbonate) deprotonates the nitrophenol, forming a phenolate (B1203915) ion that is intensely yellow.[1][9]

Experimental Protocols

Below are generalized, detailed methodologies for performing β-glucosidase and β-galactosidase assays. Researchers should optimize concentrations and incubation times based on the specific enzyme source and activity levels.

Protocol 1: β-Glucosidase Activity Assay Using PNPG

This protocol outlines a standard method for quantifying β-glucosidase activity in a sample.[1]

Materials:

-

PNPG Substrate Solution: 10 mM p-Nitrophenyl-β-D-glucopyranoside in assay buffer.

-

Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

-

Enzyme Sample: Purified enzyme or cell lysate appropriately diluted in assay buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Equipment: Spectrophotometer or microplate reader capable of reading absorbance at 405 nm.

Methodology:

-

Reaction Setup: In a microplate well or microcentrifuge tube, add 50 µL of Assay Buffer.

-

Add Enzyme: Add 25 µL of the diluted enzyme sample to the buffer. Include a "no enzyme" blank control containing 25 µL of assay buffer instead.

-

Pre-incubation: Equilibrate the plate/tubes to the desired reaction temperature (e.g., 37°C or 50°C) for 5 minutes.[15][16]

-

Initiate Reaction: Add 25 µL of the 10 mM PNPG Substrate Solution to each well to start the reaction. The final volume is 100 µL.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the chosen temperature.[2] The incubation time should be sufficient to generate a signal within the linear range of the spectrophotometer.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution. This raises the pH, inactivates the enzyme, and develops the yellow color.[1]

-

Measure Absorbance: Read the absorbance of each sample at 405 nm.

-

Quantification: Calculate the concentration of p-nitrophenol produced using a standard curve. Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[17]

Protocol 2: β-Galactosidase Activity Assay Using ONPG (e.g., lacZ Reporter Assay)

This protocol is a standard method for measuring β-galactosidase activity in cell lysates from transfected cells.[4][5]

Materials:

-

ONPG Substrate Solution: Typically 4 mg/mL ONPG in Assay Buffer.

-

Assay Buffer (Z-Buffer): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust to pH 7.0. Add β-mercaptoethanol to 50 mM just before use.

-

Cell Lysate: Cells expressing β-galactosidase lysed in an appropriate buffer (e.g., Lysis Buffer containing a detergent).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Equipment: Spectrophotometer or microplate reader capable of reading absorbance at 420 nm.

Methodology:

-

Reaction Setup: In a microplate well or microcentrifuge tube, add 100 µL of Assay Buffer.

-

Add Lysate: Add 10-50 µL of cell lysate to the buffer. The volume depends on the expected enzyme activity. Include a blank using lysate from non-transfected cells to control for endogenous activity.[9]

-

Pre-incubation: Pre-warm the reaction mixtures to 37°C for 5 minutes.[13]

-

Initiate Reaction: Add 20 µL of the ONPG Substrate Solution to each well to start the reaction.

-

Incubation: Incubate at 37°C and monitor for the development of a yellow color.[13] Incubation can range from a few minutes to several hours depending on the enzyme concentration.[18]

-

Stop Reaction: When sufficient yellow color has developed (absorbance values should ideally be below 1.0), stop the reaction by adding 50 µL of 1 M Na₂CO₃ Stop Solution.[13]

-

Measure Absorbance: Read the absorbance of each sample at 420 nm.[4][11]

-

Calculate Activity: Enzyme activity is often normalized to the total protein concentration in the lysate and expressed as Miller Units or as nmol of o-nitrophenol produced per minute per mg of protein.

Comparative Experimental Workflow

The workflows for PNPG and ONPG assays are conceptually identical, differing primarily in the specific enzyme, substrate, buffer pH, and measurement wavelength.

Conclusion

For researchers, the choice between PNPG and ONPG is unequivocally determined by the target enzyme. PNPG is the substrate of choice for assaying β-glucosidase , while ONPG is the gold standard for β-galactosidase activity, especially in its widespread use as a reporter in molecular biology. Understanding their distinct specificities, the nuances of their respective assay conditions, and the straightforward colorimetric detection method allows for robust and reliable quantification of enzymatic activity in a vast array of scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. PNPG | TargetMol [targetmol.com]

- 3. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 4. assaygenie.com [assaygenie.com]

- 5. youdobio.com [youdobio.com]

- 6. thebloodybuddy.com [thebloodybuddy.com]

- 7. microbenotes.com [microbenotes.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Can ONPG be used in microbiological identification? - Blog [hbynm.com]

- 11. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

- 13. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

- 14. Distinct Roles of β-Galactosidase Paralogues of the Rumen Bacterium Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. beta-Glucosidase检测试剂盒 (ab272521)| Abcam中文官网 [abcam.cn]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Chromogenic Properties of p-Nitrophenyl-β-D-galactopyranoside (PNPG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chromogenic properties of p-Nitrophenyl-β-D-galactopyranoside (PNPG), a pivotal substrate in biochemical and enzymatic assays. This document provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols for its application, particularly in the study of β-galactosidase activity.

Introduction

p-Nitrophenyl-β-D-galactopyranoside (PNPG) is a synthetic glycoside that serves as a chromogenic substrate for the enzyme β-galactosidase.[1] Structurally, it consists of a galactose molecule linked to a p-nitrophenyl group via a β-glycosidic bond. The utility of PNPG in research and drug development lies in its ability to produce a quantifiable color change upon enzymatic cleavage, providing a straightforward and sensitive method for detecting and measuring β-galactosidase activity.[2] This enzyme is of significant interest as it is a widely used reporter gene in molecular biology and a key enzyme in various biological processes, including lactose (B1674315) metabolism.

Mechanism of Chromogenesis

The chromogenic properties of PNPG are not inherent to the molecule itself, which is colorless. Instead, they are revealed through a two-step process initiated by enzymatic hydrolysis.

-

Enzymatic Cleavage: β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in PNPG. This reaction cleaves the molecule into two products: D-galactose and p-nitrophenol.[2]

-

Color Development: The liberated p-nitrophenol is a yellow chromophore, but its color intensity is highly dependent on the pH of the solution. Under alkaline conditions (typically pH > 8), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance around 405-420 nm.[3] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, and thus, to the activity of the β-galactosidase enzyme.

dot

Caption: Enzymatic hydrolysis of PNPG by β-galactosidase.

Quantitative Data

The accurate quantification of β-galactosidase activity using PNPG relies on precise knowledge of the spectrophotometric properties of the product, p-nitrophenol, and the kinetic parameters of the enzyme-substrate interaction.

Spectrophotometric Properties of p-Nitrophenol

The concentration of p-nitrophenol can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | 18,000 M⁻¹cm⁻¹ | In 1 M Sodium Carbonate (Na₂CO₃) |

| 17,500 M⁻¹cm⁻¹ | pH 9-10 | |

| 16,000 M⁻¹cm⁻¹ | For Mn²⁺-dependent protein phosphatases, reaction stopped with 0.5 M EDTA | |

| Wavelength of Maximum Absorbance (λmax) | 405 - 420 nm | Alkaline pH |

Note: The molar extinction coefficient can be influenced by the specific buffer composition and pH of the final solution.

Kinetic Parameters of β-Galactosidase with PNPG

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for characterizing the kinetics of β-galactosidase with PNPG. These values can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Km (mM) | Vmax | Assay Conditions |

| Aspergillus oryzae | 0.800 | 0.0864 A/min | pH 7.5 |

| Thermotoga maritima MSB8 | Not specified | Not specified | Used to determine substrate specificity |

| Yeast (VL1 strain) | 6.28 | 4.59 x 10⁻⁷ ΔA/sec | Not specified |

Experimental Protocols

The following are detailed methodologies for a standard β-galactosidase assay and the determination of enzyme kinetics using PNPG.

Standard β-Galactosidase Activity Assay

This protocol outlines a single-point assay to determine the total activity of β-galactosidase in a sample.

Materials:

-

PNPG solution (e.g., 4 mg/mL in a suitable buffer)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

Enzyme solution (e.g., cell lysate or purified enzyme)

-

Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add a defined volume of assay buffer and the enzyme solution.

-

Pre-incubation: Equilibrate the mixture to the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add a specific volume of the PNPG solution to the reaction mixture to start the reaction. Record the exact start time.

-

Incubation: Incubate the reaction at the chosen temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding a volume of the stop solution. This will raise the pH and fully develop the yellow color of the p-nitrophenolate ion.

-

Read Absorbance: Measure the absorbance of the solution at 405 nm or 420 nm.

-

Blank Preparation: Prepare a blank by adding the stop solution before adding the enzyme solution. Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculation of Activity: Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law and the appropriate molar extinction coefficient. Enzyme activity can then be expressed in units such as µmol of product formed per minute per mg of protein.

dot

Caption: A typical workflow for a β-galactosidase assay using PNPG.

Determination of Michaelis-Menten Kinetics

This protocol describes how to determine the Km and Vmax of β-galactosidase.

Materials:

-

Same as the standard assay, but with a range of PNPG concentrations.

Procedure:

-

Prepare a Series of Substrate Concentrations: Prepare a series of dilutions of the PNPG stock solution in the assay buffer to cover a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

-

Perform the Assay for Each Concentration: For each PNPG concentration, perform the standard β-galactosidase activity assay as described above, ensuring that the enzyme concentration and incubation time are kept constant. The incubation time should be short enough to ensure that the initial reaction velocity is being measured (typically when less than 10% of the substrate has been consumed).

-

Measure Initial Velocities: Determine the initial velocity (v₀) of the reaction for each substrate concentration. This is typically expressed as the change in absorbance per unit of time.

-

Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Km and Vmax from the intercepts and slope.

dot

Caption: Logical workflow for determining enzyme kinetic parameters.

Applications in Research and Drug Development

The chromogenic properties of PNPG make it an invaluable tool in various scientific disciplines:

-

Reporter Gene Assays: In molecular biology, the lacZ gene, which encodes β-galactosidase, is a common reporter gene. PNPG allows for the simple and quantitative measurement of gene expression levels.

-

Enzyme Characterization: PNPG is used to study the fundamental properties of β-galactosidase from various organisms, including its kinetics, substrate specificity, and the effects of inhibitors.

-

Drug Screening: In drug development, PNPG-based assays can be adapted for high-throughput screening of potential inhibitors or activators of β-galactosidase.

-

Microbiology: PNPG is used in microbiology to identify and differentiate bacteria based on their β-galactosidase activity.[1]

Conclusion

p-Nitrophenyl-β-D-galactopyranoside is a robust and versatile chromogenic substrate that has become a cornerstone for the study of β-galactosidase. Its simple, colorimetric endpoint allows for sensitive and quantitative measurements of enzyme activity. A thorough understanding of its mechanism, the quantitative parameters of the reaction, and the detailed experimental protocols are essential for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their work. The data and methodologies presented in this guide provide a solid foundation for the successful application of PNPG in a wide range of scientific investigations.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of 4-Nitrophenyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis of 4-Nitrophenyl-β-D-galactopyranoside (ONPG), a widely used chromogenic substrate in molecular biology and biochemistry. The document details the underlying mechanisms, presents key kinetic data, and outlines standardized experimental protocols for the accurate measurement of β-galactosidase activity.

Introduction: The Significance of ONPG Hydrolysis

4-Nitrophenyl-β-D-galactopyranoside (also known as ortho-nitrophenyl-β-D-galactopyranoside or ONPG) is a synthetic lactose (B1674315) analog crucial for the colorimetric detection and quantification of β-galactosidase activity.[1][2] This enzyme plays a vital role in cellular metabolism by catalyzing the breakdown of lactose into its constituent monosaccharides, glucose and galactose.[3] The hydrolysis of the normally colorless ONPG by β-galactosidase yields galactose and 4-nitrophenol (B140041) (or o-nitrophenol), a yellow-colored compound.[1][4] The intensity of this yellow color, which can be measured spectrophotometrically at a wavelength of 420 nm, is directly proportional to the enzymatic activity, making it an invaluable tool for reporter gene assays and enzyme kinetics studies.[1][5][6]

Mechanism of Hydrolysis

The cleavage of the β-glycosidic bond in ONPG can occur through two primary pathways: non-enzymatic chemical hydrolysis and enzymatic hydrolysis.

The chemical hydrolysis of aryl β-glycosides like ONPG is highly dependent on pH. While specific studies on ONPG are limited, the mechanisms can be inferred from detailed studies on the analogous compound, 4-nitrophenyl β-D-glucopyranoside.[7][8] The reaction proceeds through several distinct mechanisms across the pH spectrum:

-

Acid-Catalyzed Hydrolysis (Low pH): Under acidic conditions, the reaction proceeds via a specific acid-catalyzed mechanism. This involves the protonation of the glycosidic oxygen, followed by the heterolytic cleavage of the C-O bond, leading to the formation of a short-lived oxocarbenium ion intermediate.[7][8]

-

Uncatalyzed Hydrolysis (Neutral pH): In the neutral pH range, the hydrolysis occurs through a dissociative mechanism involving water attack. This pathway can be influenced by general base catalysis from buffer components.[7][8]

-

Base-Promoted Hydrolysis (High pH): At higher pH, two mechanisms become prominent. Under mildly basic conditions, a bimolecular nucleophilic substitution (SN2) occurs where a hydroxide (B78521) ion directly attacks the anomeric carbon.[7][8] Under strongly basic conditions, the mechanism shifts to neighboring group participation, where the deprotonated C2-hydroxyl group acts as an internal nucleophile, forming a transient 1,2-anhydro sugar intermediate that is subsequently hydrolyzed.[7][8]

The enzymatic hydrolysis of ONPG by β-galactosidase is the most common application of this substrate. The enzyme provides a specific and highly accelerated reaction pathway. β-galactosidase is a hydrolase that specifically targets the β-glycosidic bond linking the galactose moiety to the 4-nitrophenyl group.[9]

The catalytic mechanism generally follows a two-step process involving a nucleophilic amino acid residue (often a glutamate) in the enzyme's active site:

-

Glycosylation (Formation of a Covalent Intermediate): The active site nucleophile attacks the anomeric carbon of the galactose residue. This results in the cleavage of the glycosidic bond, releasing the 4-nitrophenolate (B89219) anion, and forming a covalent glycosyl-enzyme intermediate.

-

Deglycosylation (Hydrolysis): A water molecule enters the active site and, assisted by a general base catalyst (another amino acid residue, often a glutamate), attacks the anomeric carbon of the covalent intermediate. This hydrolyzes the intermediate, releasing the galactose product and regenerating the free, active enzyme.

Quantitative Data: Enzyme Kinetics and Optimal Conditions

The efficiency of β-galactosidase hydrolysis of ONPG is described by the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects the enzyme's affinity for the substrate. These parameters, along with optimal pH and temperature, vary depending on the source of the enzyme.

Table 1: Michaelis-Menten Kinetic Parameters for β-Galactosidase with ONPG

| Enzyme Source | Km (mM) | Vmax (units) | Reference |

|---|---|---|---|

| Aspergillus oryzae | 0.800 | 0.0864 A/min | [9] |

| Lactiplantibacillus plantarum GV54 | 27.38 | 0.2592 U/min | [10] |

| Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol min-1 mg-1 |[11] |

Table 2: Optimal Reaction Conditions for β-Galactosidase with ONPG

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Aspergillus oryzae | 7.5 | Not Specified | [9] |

| Lactiplantibacillus plantarum GV54 | 7.0 | 37 | [10] |

| Lactobacillus plantarum HF571129 | 6.5 | 50 | [11] |

| Penicillium simplicissimum | 4.0 - 4.6 | 55 - 60 |[12] |

Experimental Protocols

The following section outlines a generalized, detailed methodology for performing a β-galactosidase activity assay using ONPG, commonly conducted in a 96-well plate format for high-throughput analysis.

-

Z-Buffer (pH 7.0):

-

60 mM Na2HPO4·7H2O

-

40 mM NaH2PO4·H2O

-

10 mM KCl

-

1 mM MgSO4

-

50 mM β-mercaptoethanol (add fresh before use)

-

Adjust pH to 7.0.[3]

-

-

ONPG Substrate Solution (4 mg/mL):

-

Lysis Buffer:

-

A suitable buffer for lysing cells to release the enzyme (e.g., Z-buffer with 0.1% SDS and chloroform, or a commercial lysis reagent).[14]

-

-

Stop Solution (1 M Sodium Carbonate):

-

Dissolve 10.6 g of Na2CO3 in 100 mL of deionized water.[11]

-

-

Cell Culture and Lysis:

-

Grow cells (e.g., bacteria or transfected eukaryotic cells) under conditions that induce the expression of the lacZ gene.[15]

-

Harvest the cells and pellet them by centrifugation.

-

Resuspend the cell pellet in an appropriate volume of Lysis Buffer. Incubate to ensure complete cell lysis and enzyme release.[14]

-

Centrifuge the lysate to pellet cell debris. The supernatant containing the β-galactosidase is used for the assay.[2]

-

-

Reaction Setup (96-well plate):

-

Add a defined volume (e.g., 20-100 µL) of cell lysate supernatant to each well.

-

Include a blank control (Lysis Buffer only) and a negative control (lysate from non-expressing/mock-transfected cells).[14]

-

Pre-warm the plate and the ONPG Substrate Solution to the optimal temperature for the enzyme (e.g., 37°C).[10]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a volume of the pre-warmed ONPG Substrate Solution to each well (e.g., 100-150 µL).[14]

-

Start a timer immediately.

-

Incubate the plate at the optimal temperature. Monitor for the development of a yellow color. Incubation times can range from 10 minutes to several hours, depending on enzyme concentration.[14]

-

-

Termination and Measurement:

-

Stop the reaction by adding a volume of Stop Solution (e.g., 50-100 µL) to each well. The high pH of the sodium carbonate stops the enzymatic reaction and ensures the 4-nitrophenol is in its yellow phenolate (B1203915) form.[11]

-

Read the absorbance of each well at 420 nm using a microplate spectrophotometer.[5]

-

-

Calculation of Activity:

-

Correct the absorbance readings by subtracting the blank value.

-

Enzyme activity is typically calculated in Miller units, which normalizes for incubation time, reaction volume, and cell density (measured by OD600 of the initial culture).

-

References

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. rpdata.caltech.edu [rpdata.caltech.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pjlss.edu.pk [pjlss.edu.pk]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. faculty.salisbury.edu [faculty.salisbury.edu]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. bio.libretexts.org [bio.libretexts.org]

The Core Applications of p-Nitrophenyl-β-D-glucuronide (PNPG) in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental applications of p-Nitrophenyl-β-D-glucuronide (PNPG) in molecular biology. The primary focus is on its role as a chromogenic substrate for the enzyme β-glucuronidase (GUS), a widely used reporter gene in genetic research. This document details the underlying principles, experimental protocols, and quantitative data associated with PNPG-based assays, offering a valuable resource for researchers in gene expression analysis and related fields.

Introduction to PNPG and the GUS Reporter System

p-Nitrophenyl-β-D-glucuronide (PNPG) is a synthetic compound that serves as a substrate for the enzyme β-glucuronidase (GUS).[1] The GUS reporter system is a powerful tool in molecular biology, particularly in the study of gene expression in plants, as they lack endogenous GUS activity.[2][3] The system utilizes the E. coli gene uidA, which encodes for GUS.[4] When this gene is coupled to a promoter of interest and introduced into an organism, the expression of the GUS enzyme can be quantitatively measured.

The fundamental principle of the PNPG-based GUS assay lies in the enzymatic cleavage of PNPG by GUS. This reaction hydrolyzes the β-glycosidic bond in PNPG, releasing glucuronic acid and p-nitrophenol (PNP).[1][2] While PNPG is colorless, the resulting PNP product is a chromophore that produces a distinct yellow color, which can be quantified spectrophotometrically at an absorbance maximum of approximately 405 nm.[5][6][7] The intensity of the yellow color is directly proportional to the amount of GUS activity, which in turn reflects the level of expression from the promoter being studied.[8]

Quantitative Analysis of GUS Activity with PNPG

The enzymatic reaction of GUS with PNPG follows Michaelis-Menten kinetics, allowing for the determination of key enzyme performance indicators.[9] A continuous spectrophotometric assay can be employed to monitor the reaction in real-time by measuring the increase in absorbance at 405 nm.[5] This method is highly sensitive and can detect very low levels of GUS activity.[5][7]

Enzyme Kinetics and Reaction Parameters

The efficiency of the GUS enzyme and its interaction with the PNPG substrate can be characterized by several key parameters. These values are crucial for optimizing assay conditions and for the comparative analysis of different promoters or experimental conditions.

| Parameter | Value | Organism/Enzyme Source | Notes |

| Apparent Km | 113 to 189 µM | Human gut microbiota | Indicates the substrate concentration at which the reaction rate is half of Vmax.[9] |

| Vmax | 53 to 556 nmol/h/mg protein | Human gut microbiota | Represents the maximum rate of the enzymatic reaction.[9] |

| Optimal pH | 5.2 to 8.0 | E. coli | The enzyme is active over a broad pH range.[10] |

| Optimal Temperature | 45°C (wild-type) | E. coli GUS in Arabidopsis | A thermostable variant (GUS-TR3337) has an optimum of 60-65°C.[3] |

| Absorbance Maximum | 405 nm | p-nitrophenol (PNP) | The chromogenic product of the reaction.[5][11] |

Factors Influencing GUS Activity

Several factors can influence the outcome of a PNPG-based GUS assay and should be carefully controlled for accurate and reproducible results.

| Factor | Observation | Recommendation |

| pH | GUS activity is significantly affected by the pH of the reaction buffer. | The optimal pH should be determined for the specific biological system, though a pH of 7.0 is commonly used.[12] |

| Temperature | Enzyme activity is temperature-dependent, with a typical optimum around 45°C for the wild-type E. coli enzyme.[3] | Assays should be performed at a consistent and optimal temperature, typically 37°C.[13] |

| Enzyme Preparation | The method of cell lysis and enzyme extraction can impact the measured activity. Sonication has been shown to increase protein yield. | A standardized and efficient protein extraction method should be used consistently. |

| Inhibitors | Heavy metal ions such as Cu2+ and Zn2+ can inhibit GUS activity.[4] | The use of chelating agents like EDTA in the extraction buffer can help to mitigate this inhibition. |

Experimental Protocols

The following sections provide a detailed methodology for performing a quantitative GUS assay using PNPG. This protocol is a synthesis of commonly used procedures and can be adapted for various experimental needs.

Materials and Reagents

-

GUS Assay Buffer: 50 mM Sodium Phosphate (NaPO4) buffer (pH 7.0), 10 mM β-mercaptoethanol, 10 mM EDTA, 0.1% Triton X-100.

-

PNPG Stock Solution: 100 mM PNPG in dimethylformamide. Store protected from light at -20°C.

-

Stop Solution: 0.4 M Sodium Carbonate (Na2CO3).[13]

-

Protein Extraction Buffer: Lysis buffer appropriate for the sample type (e.g., GUS lysis buffer for E. coli).[2]

Protein Extraction

-

Harvest cells or tissues and place them on ice.[13]

-

Resuspend the cell pellet or homogenize the tissue in an appropriate volume of ice-cold protein extraction buffer.[2]

-

Lyse the cells using a suitable method (e.g., sonication, glass beads, or freeze-thaw cycles).[2]

-

Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant (cleared lysate) to a new tube and keep it on ice. This contains the soluble protein fraction with the GUS enzyme.

Quantitative GUS Assay

-

Pre-warm the GUS assay buffer to 37°C.[13]

-

Prepare a series of dilutions of the cleared lysate to ensure the final measurements fall within the linear range of the assay.[2]

-

In a microtiter plate or microcentrifuge tubes, add a defined volume of the GUS assay buffer.[2]

-

Add a specific volume of the cleared lysate to the assay buffer.[13]

-

To initiate the reaction, add PNPG from the stock solution to a final concentration of 1-2 mM.[8][13]

-

Incubate the reaction at 37°C.[13]

-

At several time points (e.g., 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the stop solution.[13] This will terminate the reaction and develop the yellow color.

-

Measure the absorbance of the stopped reaction at 405 nm using a spectrophotometer.[2]

-

Determine the protein concentration of the cleared lysate using a standard method such as the Bradford assay.

-

Calculate the GUS activity, typically expressed as nanomoles of PNP formed per minute per milligram of protein.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the relationships and processes in molecular biology. The following sections provide Graphviz DOT scripts to generate diagrams for the PNPG enzymatic reaction and the overall experimental workflow of a GUS reporter assay.

PNPG Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of PNPG by GUS.

GUS Reporter Gene Assay Workflow

Caption: Workflow of a GUS reporter gene assay.

Conclusion

PNPG remains a cornerstone substrate for the GUS reporter system due to its reliability, sensitivity, and the straightforward nature of the colorimetric assay. This guide provides the essential technical details for researchers to effectively employ PNPG in their molecular biology research. By understanding the underlying principles, adhering to standardized protocols, and being mindful of the key reaction parameters, scientists can generate robust and reproducible data on gene expression, thereby advancing our understanding of genetic regulation and function.

References

- 1. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 2. Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli [protocols.io]

- 3. A Thermostable β-Glucuronidase Obtained by Directed Evolution as a Reporter Gene in Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GUS reporter system - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. goldbio.com [goldbio.com]

- 7. researchgate.net [researchgate.net]

- 8. PNPG | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. cas.miamioh.edu [cas.miamioh.edu]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

A Technical Guide to Beta-Galactosidase Assays Using p-Nitrophenyl-β-D-Galactopyranoside (PNPG)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of beta-galactosidase (β-gal) assays utilizing the chromogenic substrate p-nitrophenyl-β-D-galactopyranoside (PNPG). Beta-galactosidase is a widely used reporter enzyme in molecular biology, and this guide details the principles, protocols, and data analysis for its accurate quantification, with a focus on applications in research and drug development.

Introduction to Beta-Galactosidase as a Reporter Gene

Beta-galactosidase, encoded by the lacZ gene in E. coli, is a hydrolase enzyme that cleaves β-galactosides into monosaccharides.[1][2] Its widespread use as a reporter gene in various biological systems, including bacteria, yeast, plant, and mammalian cells, stems from its stability and the availability of sensitive and quantifiable assays.[2][3][4] In drug discovery and development, β-galactosidase assays are instrumental in monitoring gene expression, studying signal transduction pathways, and assessing promoter and enhancer activity.[2][5] By linking the lacZ gene to a specific promoter or signaling pathway, researchers can quantify the expression of the reporter gene as a proxy for the activity of the pathway of interest.[5]

Principle of the PNPG-Based Beta-Galactosidase Assay

The most common colorimetric assay for β-galactosidase activity employs p-nitrophenyl-β-D-galactopyranoside (PNPG), a lactose (B1674315) analog. PNPG is a colorless compound that is hydrolyzed by β-galactosidase into D-galactose and p-nitrophenol.[6] The product, p-nitrophenol, is a yellow chromophore that can be quantified by measuring its absorbance at a wavelength of 400-420 nm.[4][6][7][8] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzymatic activity of β-galactosidase.

The enzymatic reaction is as follows:

p-Nitrophenyl-β-D-galactopyranoside (colorless) + H₂O ---(β-Galactosidase)--> D-Galactose + p-Nitrophenol (yellow)

Quantitative Data Summary

The following table summarizes key quantitative parameters for beta-galactosidase activity with PNPG (or the similar substrate ONPG) from various sources. These values can be influenced by the specific enzyme source and experimental conditions.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Michaelis-Menten Constant (Km) | 0.800 mM | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] |

| 0.840 mM | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] | |

| 0.633 mM | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] | |

| 0.043 mM | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] | |

| Maximum Velocity (Vmax) | 0.0864 A/min | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] |

| 0.0838 A/min | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] | |

| 0.1216 A/min | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] | |

| 0.0867 A/min | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] | |

| Optimal pH | 7.5 | Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | [1] |

| 4.4 | Not specified | p-Nitrophenyl-β-D-Galactopyranoside (PNPG) | [6] | |

| 7.3 | Not specified | o-nitrophenyl-β-D-galactopyranoside (ONPG) | [9] | |

| Optimal Temperature | 25°C | Not specified | p-Nitrophenyl-β-D-Galactopyranoside (PNPG) | [6] |

| 37°C | Not specified | o-nitrophenyl-β-D-galactopyranoside (ONPG) | [9] |

Experimental Protocols

Below are detailed methodologies for performing a beta-galactosidase assay using PNPG, adaptable for both cell lysates in microcuvettes and high-throughput analysis in 96-well plates.

Reagent Preparation

-

Z-Buffer (1X):

-

Lysis Buffer: Specific composition can vary, but a common component is a non-ionic detergent like Triton X-100 or PopCulture Reagent to permeabilize cells.[11][12]

-

PNPG Solution: Prepare a stock solution of 4 mg/mL PNPG in a suitable buffer (e.g., Z-buffer without β-mercaptoethanol or water).[11] Store protected from light.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[8]

Cell Lysis

For Adherent Cells:

-

Wash cell monolayers twice with 1X Phosphate-Buffered Saline (PBS).[11]

-

Add an appropriate volume of Lysis Buffer to cover the cells.

-

Incubate for a recommended time (e.g., 5-10 minutes) at room temperature to ensure complete lysis.[11]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[11]

-

Carefully transfer the supernatant (cell lysate) to a fresh tube.

For Suspension Cells:

-

Pellet the cells by centrifugation.[11]

-

Wash the cell pellet with 1X PBS.

-

Resuspend the pellet in Lysis Buffer.

-

Proceed with centrifugation as described for adherent cells.

Alternative Permeabilization for Bacteria: For bacterial cells, permeabilization can be achieved using methods like treatment with chloroform (B151607) and a small amount of SDS, or by using commercially available reagents like PopCulture.[12]

Enzyme Assay Protocol (Microcuvette)

-

Equilibrate the required volume of Z-buffer with freshly added β-mercaptoethanol to 28°C or 37°C.

-

In a microcuvette, add a specific volume of cell lysate (e.g., 10-100 µL).

-

Add Z-buffer to bring the total volume to a defined amount (e.g., 1 mL).

-

Pre-incubate the mixture at the desired temperature (e.g., 28°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding a saturating concentration of PNPG solution (e.g., 200 µL of 4 mg/mL stock).

-

Start a timer immediately after adding the PNPG.

-

Incubate the reaction at the chosen temperature until a faint to moderate yellow color develops.

-

Stop the reaction by adding a defined volume of Stop Solution (e.g., 500 µL of 1 M Na₂CO₃). The high pH of the stop solution denatures the enzyme and enhances the yellow color of the p-nitrophenol.

-

Record the exact reaction time.

-

Measure the absorbance of the solution at 420 nm using a spectrophotometer. Use a blank containing all reagents except the cell lysate to zero the instrument.

Enzyme Assay Protocol (96-Well Plate)

This format is ideal for high-throughput screening.

-

Add a small volume of cell lysate (e.g., 10-50 µL) to each well of a 96-well plate.

-

Add the reaction buffer (e.g., Z-buffer with β-mercaptoethanol) to each well.

-

Pre-incubate the plate at the desired temperature.

-

Start the reaction by adding the PNPG solution to each well.

-

The reaction can be monitored in two ways:

-

Endpoint Assay: After a fixed incubation time, add the Stop Solution to each well and read the absorbance at 420 nm.

-

Kinetic Assay: Read the absorbance at 420 nm at regular intervals using a plate reader capable of kinetic measurements. This method provides more detailed information about the reaction rate.[13][14]

-

-

Include appropriate controls, such as a blank (no lysate) and a positive control (purified β-galactosidase).

Data Analysis and Calculation of Activity

The activity of β-galactosidase is typically expressed in Miller Units. The calculation for Miller Units is as follows:

Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀)

Where:

-

A₄₂₀ is the absorbance at 420 nm.

-

t is the reaction time in minutes.

-

V is the volume of the culture used in the assay in mL.

-

OD₆₀₀ is the optical density of the cell culture at 600 nm, which serves to normalize the enzyme activity to the cell density.

Visualizations

Enzymatic Reaction of Beta-Galactosidase with PNPG

Caption: Enzymatic cleavage of PNPG by beta-galactosidase.

Experimental Workflow for a PNPG-Based Beta-Galactosidase Assay

Caption: A typical workflow for a PNPG-based beta-galactosidase assay.

References

- 1. pjlss.edu.pk [pjlss.edu.pk]

- 2. β-Galactosidase Assay: Scientific Insights and Industrial Applications - Amerigo Scientific [amerigoscientific.com]

- 3. takarabio.com [takarabio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rpdata.caltech.edu [rpdata.caltech.edu]

- 8. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 11. chem-agilent.com [chem-agilent.com]

- 12. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols: 4-Nitrophenyl-β-D-galactopyranoside (ONPG) β-galactosidase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-galactosidase assay using the chromogenic substrate 4-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely used method to detect and quantify the activity of the enzyme β-galactosidase.[1] This enzyme plays a crucial role in the hydrolysis of lactose (B1674315) into glucose and galactose.[2][3] The assay's applications are diverse, ranging from molecular biology, where the lacZ gene encoding β-galactosidase is a common reporter gene, to microbiology for the identification of lactose-fermenting bacteria.[1][3][4]

Principle of the Assay

The principle of the ONPG assay is based on the enzymatic cleavage of the colorless substrate ONPG by β-galactosidase. ONPG is structurally similar to lactose, allowing it to act as an artificial substrate for the enzyme.[2][3][5] The hydrolysis of ONPG yields two products: galactose and o-nitrophenol.[5][6] While ONPG and galactose are colorless, o-nitrophenol is a yellow-colored compound.[5][6] The intensity of the yellow color, which can be quantified by measuring the absorbance at a wavelength of 420 nm, is directly proportional to the amount of o-nitrophenol produced and thus to the β-galactosidase activity.[7][8]

The biochemical reaction is as follows: